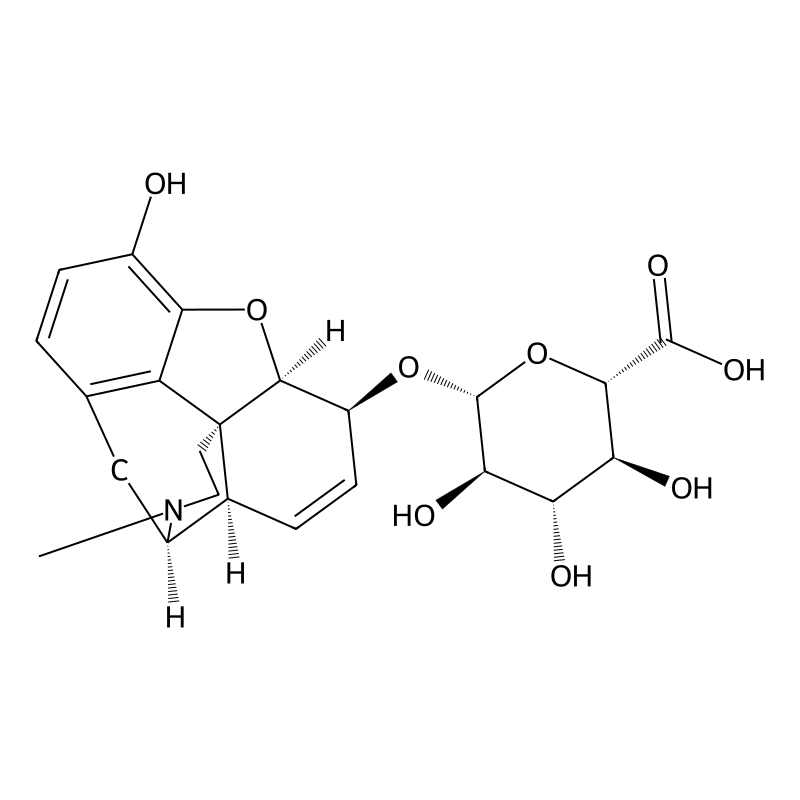

Morphine-6-glucuronide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Application in Pain Management

Summary of the Application: Morphine-6-glucuronide (M6G) is a phase II metabolite of morphine, an opioid used to treat acute and chronic pain . It’s produced through the conjugation of morphine with glucuronic acid .

Methods of Application: M6G is produced as a result of the metabolic pathway of morphine. Around 6-10% of morphine is converted into M6G . It’s a longer-acting but less strong analgesic than morphine .

Results or Outcomes: M6G has been shown to produce analgesia when administered systemically . Even in the absence of high morphine levels, the buildup of m6g may be toxic in individuals with renal failure .

Application in Toxicology

Summary of the Application: M6G is used in toxicology to understand the effects and potential risks of morphine use .

Methods of Application: Toxicologists study the effects of M6G by observing its effects in individuals, particularly those with renal failure where the buildup of M6G can be toxic .

Results or Outcomes: Large doses of morphine can result in toxicity, causing severe central nervous system (CNS) depression, which can cause drowsiness, confusion, and ataxia at moderate doses . At large doses, morphine toxicity can result in loss of consciousness, apnea, and death .

Application in Patient-Controlled Analgesia

Summary of the Application: Morphine is a standard drug for postoperative pain therapy and is widely used for intravenous administration as patient-controlled analgesia (PCA) .

Methods of Application: With PCA, a predefined bolus dose of the drug is given if the patient requests a dose by pressing a push button connected to the PCA device .

Results or Outcomes: The use of morphine in this way allows for individualized control over pain management, enhancing patient comfort .

Application in Understanding Opioid Effects

Summary of the Application: Morphine-6-β-glucuronide (M6G) is an opioid agonist that plays a role in the clinical effects of morphine .

Methods of Application: Researchers study the effects of M6G to understand its role in the clinical effects of morphine. This includes studying its interaction with the mu-receptor, the primary site of interaction for morphine .

Results or Outcomes: Although M6G probably crosses the blood-brain barrier with difficulty, during long term morphine administration it may reach sufficiently high CNS concentrations to exert clinically relevant opioid effects .

Morphine-6-glucuronide is a significant active metabolite of morphine, primarily produced through the enzymatic action of uridine 5'-diphospho-glucuronosyltransferase 2B7 in the liver. Unlike its parent compound, morphine, morphine-6-glucuronide exhibits a higher potency in analgesic effects, making it a critical component in pain management, particularly for patients with severe pain conditions such as cancer or post-operative pain . The chemical formula of morphine-6-glucuronide is C23H27NO9, and it has a molecular weight of approximately 461.46 g/mol .

M6G, like morphine, acts as a μ-opioid receptor agonist [, ]. These receptors are located in the central nervous system and are responsible for pain perception, sedation, and respiratory depression []. Binding of M6G to these receptors triggers a cascade of events that ultimately lead to pain relief.

While both M6G and morphine bind to the same receptor, some studies suggest M6G may have a more favorable side-effect profile []. This might be due to differences in their pharmacokinetic properties, such as blood-brain barrier penetration or receptor binding kinetics [].

Morphine-6-glucuronide is synthesized via glucuronidation, a metabolic reaction where a glucuronic acid moiety is conjugated to morphine. This reaction predominantly occurs in the liver and involves the transfer of glucuronic acid from uridine diphosphate-glucuronic acid to the hydroxyl group at the 6th carbon of morphine . The primary pathway for morphine metabolism involves the formation of two main metabolites: morphine-3-glucuronide and morphine-6-glucuronide, with the latter being formed in smaller quantities but possessing greater analgesic efficacy .

Morphine-6-glucuronide is recognized for its potent analgesic properties, acting primarily on the mu-opioid receptors in the central nervous system. Studies indicate that approximately 85% of the analgesic effect attributed to morphine can be ascribed to morphine-6-glucuronide . In contrast to morphine, which can also lead to adverse effects such as respiratory depression, morphine-6-glucuronide's accumulation during renal impairment raises concerns about toxicity . Furthermore, it has been observed that morphine-6-glucuronide can cross the blood-brain barrier, albeit less effectively than morphine itself due to its hydrophilic nature .

The synthesis of morphine-6-glucuronide can be achieved through various methods, including:

- Enzymatic Synthesis: Utilizing uridine 5'-diphospho-glucuronosyltransferase enzymes to catalyze the glucuronidation of morphine.

- Chemical Synthesis: Approaches such as Wittig reactions have been explored to create analogs of morphine-6-glucuronide from dihydrocodeinone derivatives .

- Total Synthesis: Advanced synthetic methodologies may involve multi-step processes that construct the glucuronide structure from simpler precursors.

Morphine-6-glucuronide is primarily utilized in clinical settings for its analgesic properties. It is particularly beneficial in treating moderate to severe pain conditions where traditional opioids may be insufficient or lead to intolerable side effects. Its effectiveness is especially noted in patients with renal impairment, where careful monitoring is necessary due to potential accumulation and toxicity . Additionally, ongoing research aims to explore its role in combination therapies and its efficacy across different routes of administration.

Research indicates that morphine-6-glucuronide interacts with various opioid receptors, primarily exhibiting agonistic activity at mu-opioid receptors while displaying lower affinity for delta and kappa receptors compared to morphine . Interaction studies have highlighted that while both metabolites (morphine-3-glucuronide and morphine-6-glucuronide) cross the blood-brain barrier, their pharmacokinetic profiles differ significantly. Morphine-3-glucuronide may exhibit antagonistic effects on analgesia due to its lower binding affinity for mu-opioid receptors .

Morphine-6-glucuronide shares structural and functional similarities with several other compounds derived from morphine metabolism. The following table highlights these compounds along with their unique characteristics:

| Compound | Chemical Formula | Major Activity | Unique Features |

|---|---|---|---|

| Morphine | C17H19NO3 | Analgesic | Parent compound; high potential for abuse |

| Morphine-3-glucuronide | C23H27NO9 | Minimal analgesic activity | Higher concentrations than M6G; potential antagonism |

| Codeine | C18H21NO3 | Analgesic | Less potent than morphine; converted to morphine via metabolism |

| Oxycodone | C18H21NO4 | Analgesic | Semi-synthetic opioid; different receptor profile |

Morphine-6-glucuronide stands out due to its higher potency as an analgesic compared to its counterparts, particularly in patients with compromised renal function where other metabolites may accumulate and cause adverse effects.

Liquid chromatography-tandem mass spectrometry represents the gold standard for morphine-6-glucuronide analysis due to its exceptional sensitivity, selectivity, and ability to provide unambiguous identification through multiple reaction monitoring [1] [2] [3] [4]. The technique employs electrospray ionization in positive mode, capitalizing on the protonated molecular ion of morphine-6-glucuronide at mass-to-charge ratio 462 [2] [3] [4].

Fundamental Principles and Instrumentation

Modern LC-MS/MS systems utilize triple quadrupole mass spectrometers operating in multiple reaction monitoring mode to achieve optimal sensitivity and specificity [1] [5] [3]. The characteristic fragmentation pattern of morphine-6-glucuronide involves the loss of the glucuronide moiety, producing the predominant product ion at m/z 286, corresponding to the morphine fragment [2] [3] [4]. This transition (462→286) serves as the primary quantitative ion for most analytical methods [1] [2] [3] [4].

Chromatographic separation is typically achieved using either reversed-phase or normal-phase liquid chromatography systems. Reversed-phase methods employ C18 stationary phases with aqueous-organic mobile phases containing formic acid as a modifier to enhance ionization efficiency [1] [6] [7]. Normal-phase approaches utilize silica columns with acetonitrile-water mobile phases, offering superior separation of the glucuronide metabolites from the parent compound [3] [4].

Method Performance Characteristics

Contemporary LC-MS/MS methods demonstrate remarkable analytical performance with limits of quantification ranging from 0.25 to 5.0 ng/mL [1] [2] [3] [6] [8] [7]. The most sensitive reported method achieved a limit of quantification of 0.25 ng/mL for morphine-6-glucuronide in human plasma [8]. Precision values typically fall below 8% relative standard deviation, with accuracy ranging from 88% to 114% across the validated concentration ranges [9] [10] [7].

Linear dynamic ranges extend from the lower limit of quantification to 100-1000 ng/mL, with correlation coefficients consistently exceeding 0.99 [1] [3] [9] [7]. The methods demonstrate excellent inter-day and intra-day precision, with coefficients of variation below 15% at all quality control levels [1] [2] [3] [7].

Advanced Instrumentation and Technical Innovations

Recent developments in LC-MS/MS technology have introduced ultra-high-performance liquid chromatography systems that significantly reduce analysis time while maintaining or improving analytical performance [11]. These systems achieve baseline separation of morphine-6-glucuronide from its structural isomer morphine-3-glucuronide within 4-5 minutes [12] [7].

High-resolution mass spectrometry approaches utilizing quadrupole-time-of-flight and orbitrap instruments provide additional confirmation of analyte identity through accurate mass measurements [13]. These techniques are particularly valuable in forensic applications where unambiguous identification is crucial [13].

High-Performance Liquid Chromatography (HPLC) Methods

High-performance liquid chromatography with conventional detection methods remains an important analytical approach for morphine-6-glucuronide determination, particularly in laboratories lacking mass spectrometry capabilities [14] [15] [16] [17] [18]. These methods offer robustness, lower operational costs, and established analytical protocols [14] [15].

Ultraviolet Detection Systems

Ultraviolet detection at 210 nm wavelength represents the most commonly employed HPLC detection method for morphine-6-glucuronide analysis [14] [15]. The detection is based on the aromatic chromophore present in the morphine nucleus, which exhibits significant absorption in the UV region [14] [15]. However, this approach suffers from limited selectivity due to interference from co-eluting endogenous compounds and other opiate metabolites [14].

Diode array detection systems provide enhanced selectivity through spectral confirmation of peak identity [14] [19]. These detectors enable real-time spectral matching and peak purity assessment, improving method reliability [14] [19]. Detection limits for morphine-6-glucuronide using UV detection typically range from 90 to 200 ng/mL [15] [14].

Fluorescence Detection Approaches

Fluorescence detection exploits the native fluorescent properties of morphine-6-glucuronide, offering enhanced sensitivity compared to UV detection [16] [18]. Optimal excitation wavelengths typically fall between 210-280 nm, with emission monitoring at 340-350 nm [16]. This approach achieves detection limits as low as 10 ng/mL for morphine-6-glucuronide in plasma samples [16].

The fluorometric method developed by Glare and colleagues demonstrated excellent specificity and sensitivity, with intra-assay and inter-assay variations below 15% [16]. The method requires no derivatization procedures, taking advantage of the intrinsic fluorescent characteristics of the phenanthrene ring system [16].

Electrochemical Detection Systems

Sample Preparation and Extraction Protocols

Sample preparation represents a critical component of morphine-6-glucuronide analysis, significantly influencing method sensitivity, selectivity, and reproducibility [9] [10] [21]. The highly polar nature of glucuronide metabolites presents unique challenges requiring specialized extraction approaches [22] [23] [9].

Solid-Phase Extraction Methodologies

Solid-phase extraction using C18 sorbents constitutes the most widely employed sample preparation technique for morphine-6-glucuronide analysis [2] [5] [23] [9] [10]. The procedure typically involves sample loading onto conditioned cartridges, washing with aqueous solutions to remove hydrophilic interferences, and elution with organic solvents [9] [10].

Mixed-mode solid-phase extraction cartridges incorporating both reversed-phase and ion-exchange mechanisms provide enhanced selectivity for glucuronide metabolites [6] [24] [9]. These sorbents, such as Oasis MCX (mixed-mode cation exchange), enable simultaneous retention of basic compounds like morphine and acidic glucuronides through different interaction mechanisms [23] [9].

The extraction protocol generally involves sample pH adjustment to 9-10 using ammonium hydroxide or phosphate buffer, followed by loading onto preconditioned cartridges [9] [20] [10]. Washing steps employ dilute acid solutions or low-percentage organic solvents to remove phospholipids and other matrix components [9] [10]. Final elution utilizes methanol or acetonitrile, often with acid modifiers to ensure complete recovery [9] [10].

Recovery efficiency for morphine-6-glucuronide using optimized solid-phase extraction protocols typically ranges from 75% to 95% [23] [24] [9] [10] [21]. The Oasis MCX format demonstrates particularly high recovery (>90%) due to its dual retention mechanism [23] [7].

Automated High-Throughput Extraction

Automated 96-well solid-phase extraction systems represent the current standard for high-throughput morphine-6-glucuronide analysis [9] [10]. These platforms utilize programmable liquid handling workstations such as the Quadra 96 or Hamilton systems to perform parallel extractions [9] [10].

The automated protocol employs polymeric reversed-phase sorbents in 96-well plate format, enabling simultaneous processing of entire analytical batches [9] [10]. Sample volumes as low as 100-250 μL can be processed with maintained analytical performance [9] [10] [7].

Precision and accuracy of automated extraction systems match or exceed manual procedures while providing significantly improved throughput and reduced analyst exposure [9] [10]. Inter-well precision typically demonstrates coefficients of variation below 10% across the plate format [9] [10].

Protein Precipitation Techniques

Protein precipitation offers a rapid, simple alternative to solid-phase extraction, particularly suitable for high-throughput screening applications [12] [25] [26]. The technique employs organic solvents, typically methanol or acetonitrile, in 3:1 to 4:1 volume ratios to precipitate plasma proteins [12] [25].

Acidified precipitation using trichloroacetic acid or perchloric acid provides alternative approaches, particularly effective for glucuronide metabolites [25]. However, these methods may cause analyte instability and require careful pH control [25].

The primary limitations of protein precipitation include increased matrix effects and reduced sensitivity compared to solid-phase extraction [12] [25]. Recovery values typically range from 80% to 90%, with higher variability than SPE methods [12] [25].

Novel Extraction Approaches

Two-step solid-phase extraction combining carbon cartridges with ion-exchange resins provides exceptionally clean extracts for morphine-6-glucuronide analysis [22]. This approach first removes hydrophobic interferences using carbon sorbents, followed by selective retention on ion-exchange materials [22].

Solid-phase microextraction using specialized fiber coatings represents an emerging approach for morphine glucuronide analysis [14]. The technique offers reduced solvent consumption and simplified sample preparation, though with limited sample throughput [14].

Method Validation Parameters for M6G Analysis

Method validation for morphine-6-glucuronide analysis follows established guidelines from regulatory agencies including the International Conference on Harmonisation, Food and Drug Administration, and European Medicines Agency [27] [28] [29] [30]. The validation process encompasses multiple performance characteristics essential for ensuring analytical reliability and regulatory compliance [27] [28] [29].

Accuracy and Precision Requirements

Accuracy assessment involves analysis of quality control samples prepared at known concentrations across the analytical range [27] [29] [30]. Acceptable accuracy criteria typically require results within ±15% of nominal concentrations, with relaxed criteria (±20%) permitted at the lower limit of quantification [27] [29] [7].

Contemporary morphine-6-glucuronide methods demonstrate accuracy values ranging from 88% to 114% across validated concentration ranges [24] [12] [31] [7]. The most rigorous validation studies report accuracy within ±10% at all quality control levels [9] [10].

Precision evaluation encompasses both intra-day (repeatability) and inter-day (intermediate precision) assessments [27] [29] [30]. Intra-day precision is determined through replicate analysis of quality control samples within a single analytical run, typically requiring coefficients of variation below 15% [27] [29].

Inter-day precision assessment involves analysis of quality control samples across multiple days and analysts, providing assessment of method robustness [27] [29]. Published morphine-6-glucuronide methods consistently demonstrate precision values below 8% relative standard deviation [9] [10] [31] [7].

Sensitivity Parameters: Detection and Quantification Limits

Limit of detection determination follows signal-to-noise ratio approaches, typically requiring signal intensities at least three times background noise levels [32] [33]. Alternative approaches utilize blank sample analysis with statistical determination of detection capabilities [32] [33].

Reported detection limits for morphine-6-glucuronide vary significantly based on analytical technique and matrix complexity. LC-MS/MS methods achieve detection limits as low as 0.04 ng/mL in cerebrospinal fluid [23] [8], while HPLC-UV methods typically demonstrate limits of 90-200 ng/mL [15] [14].

Limit of quantification represents the lowest concentration providing acceptable accuracy and precision [27] [32] [33]. This parameter requires signal-to-noise ratios of at least 10:1, with precision and accuracy within predefined acceptance criteria [32] [33].

Contemporary quantification limits for morphine-6-glucuronide in plasma range from 0.25 ng/mL for state-of-the-art LC-MS/MS methods to 5-10 ng/mL for conventional HPLC approaches [1] [8] [31] [7]. These sensitivity levels enable pharmacokinetic studies across the therapeutic dose range [12] [7].

Linearity and Range Assessment

Linearity evaluation requires analysis of calibration standards across the intended analytical range, typically encompassing at least five concentration levels [27] [29] [30]. Statistical assessment employs correlation coefficient determination and residual analysis to verify linear response [27] [29].

Validated morphine-6-glucuronide methods demonstrate correlation coefficients consistently exceeding 0.99, with many studies reporting values above 0.995 [1] [3] [23] [9] [7]. Linear ranges typically extend from the lower limit of quantification to 100-1000 ng/mL, covering anticipated clinical concentration ranges [1] [9] [7].

Calibration curve assessment includes evaluation of weighting factors, with 1/x² weighting commonly employed for concentration ranges spanning multiple orders of magnitude [3] [4]. Back-calculated accuracy of calibration standards must fall within ±15% of nominal concentrations [27] [29].

Selectivity and Specificity Evaluation

Selectivity assessment evaluates the ability to measure morphine-6-glucuronide accurately in the presence of potential interferents [27] [28] [29]. This includes evaluation of endogenous matrix components, co-administered medications, and structurally related compounds [27] [28].

Matrix interference assessment involves analysis of blank biological samples from multiple sources to identify potential interferents [27] [28] [29]. LC-MS/MS methods demonstrate superior selectivity through multiple reaction monitoring, effectively eliminating most matrix interferences [1] [2] [3].

Stability studies encompass multiple storage conditions relevant to sample handling and analysis [27] [29] [30]. Short-term stability assessment evaluates analyte stability during sample processing at room temperature, typically requiring stability for 4-24 hours [24] [9] [7].

Long-term stability evaluation determines acceptable storage periods at -20°C or -80°C, with studies typically extending from several weeks to six months [24] [9] [7]. Freeze-thaw stability assessment evaluates the impact of multiple freeze-thaw cycles on analyte integrity [24] [9] [7].

Simultaneous Determination with Other Morphine Metabolites

Simultaneous quantification of morphine-6-glucuronide with related metabolites provides comprehensive pharmacokinetic assessment while improving analytical efficiency [1] [3] [4] [7] [34]. Modern analytical methods routinely determine morphine, morphine-3-glucuronide, and morphine-6-glucuronide in single analytical runs [1] [3] [4] [7].

Multi-Analyte LC-MS/MS Approaches

Contemporary LC-MS/MS methods enable simultaneous determination of extensive analyte panels including morphine, both glucuronide metabolites, and related opioids [7] [34] [35]. Advanced methods incorporate additional compounds such as clonidine, fentanyl, midazolam, and their respective metabolites [7] [34].

The analytical challenge in simultaneous determination involves achieving adequate chromatographic separation while maintaining acceptable analysis time [1] [3] [7]. Multiple reaction monitoring techniques enable selective detection of each analyte through unique mass transitions, reducing dependence on chromatographic resolution [1] [3] [7].

Retention time optimization requires careful mobile phase selection to achieve baseline separation of critical analyte pairs, particularly morphine-3-glucuronide and morphine-6-glucuronide [1] [3] [4]. These isomeric compounds require chromatographic separation due to identical mass spectrometric behavior [1] [3] [4].

Chromatographic Separation Strategies

Gradient elution programs represent the standard approach for multi-analyte morphine metabolite analysis [1] [7] [34]. Typical gradients begin with high aqueous content to retain polar glucuronides, followed by increasing organic composition to elute less polar compounds [1] [7].

Normal-phase chromatography using silica stationary phases provides alternative separation mechanisms, particularly effective for glucuronide isomer resolution [3] [4]. These methods employ aqueous-organic mobile phases with careful pH control to optimize peak shape and resolution [3] [4].

Ion-pairing reversed-phase chromatography enables simultaneous analysis through modification of analyte retention behavior [15] [17]. Pairing reagents such as sodium dodecyl sulfate or alkyl sulfonic acids alter the effective polarity of charged metabolites [15] [17].

Method Development Considerations

Internal standard selection requires careful consideration of structural similarity and chromatographic behavior [1] [3] [7]. Deuterated analogs of morphine and glucuronide metabolites provide optimal internal standardization, compensating for matrix effects and extraction variability [1] [3] [9] [7].

Sample volume requirements must accommodate the sensitivity needs of all target analytes [12] [7]. Pediatric applications often necessitate microvolume sampling (50-100 μL), requiring enhanced analytical sensitivity [12] [7].

Matrix effects assessment becomes increasingly complex in multi-analyte methods due to potential differential suppression or enhancement across analytes [7] [36]. Post-column infusion experiments enable evaluation of matrix effects for each analyte independently [37] [36].

Quality Control Strategies

Multi-level quality control programs incorporate standards spanning the analytical ranges of all target analytes [7] [34]. Acceptance criteria must account for the varying sensitivity and stability characteristics of different metabolites [7] [34].

Carryover assessment requires evaluation of potential cross-contamination between high and low concentration samples [7]. Needle wash protocols and blank injection sequences minimize carryover effects in high-throughput analysis [7].

Matrix Effects and Analytical Challenges

Matrix effects represent the most significant analytical challenge in morphine-6-glucuronide determination, particularly in LC-MS/MS applications [37] [36] [38]. These effects arise from co-eluting endogenous compounds that alter ionization efficiency, leading to signal suppression or enhancement [37] [36] [38].

Ion Suppression Mechanisms

Electrospray ionization is particularly susceptible to matrix effects due to competition for ionization between analytes and matrix components [37] [36] [38]. Phospholipids constitute the primary source of ion suppression in plasma samples, co-eluting with target analytes and reducing ionization efficiency [37] [38] [39].

Endogenous glucuronides and other polar metabolites present additional challenges, particularly in urine analysis [37] [40]. These compounds share similar chromatographic behavior with morphine-6-glucuronide, often co-eluting and causing significant signal suppression [37] [40].

Protein binding effects influence extraction efficiency and apparent recovery [25] [40]. Morphine-6-glucuronide demonstrates significant plasma protein binding (>15%), affecting extraction completeness [41] [25].

Assessment and Quantification of Matrix Effects

Post-column infusion experiments represent the gold standard for matrix effects evaluation [37] [38] [39]. These experiments involve continuous infusion of analyte solutions while injecting extracted matrix blanks, enabling real-time visualization of suppression or enhancement regions [37] [38].

Post-extraction spike studies provide quantitative assessment of matrix effects through comparison of analyte responses in neat solution versus extracted matrix [27] [28] [37]. Matrix factor calculations enable numerical evaluation of ion suppression magnitude [27] [28].

Matrix effects in morphine-6-glucuronide analysis typically range from 85% to 115% of neat solution response [24] [12] [7]. Values outside this range indicate significant matrix interference requiring method modification [27] [7].

Mitigation Strategies

Enhanced sample cleanup represents the primary approach for matrix effects reduction [42] [37] [38]. Mixed-mode solid-phase extraction cartridges effectively remove phospholipids and other matrix interferences [6] [24] [42].

Chromatographic optimization through improved resolution separates analytes from suppressive matrix components [38] [39]. Ultra-high-performance liquid chromatography systems provide enhanced resolution, reducing co-elution of interferents [11] [38].

Stable isotope internal standards provide the most effective compensation for matrix effects [1] [3] [9] [7]. Deuterated morphine-6-glucuronide experiences identical matrix effects as the target analyte, enabling accurate quantification despite signal suppression [1] [3] [9].

Alternative Ionization Approaches

Atmospheric pressure chemical ionization demonstrates reduced susceptibility to matrix effects compared to electrospray ionization [43]. However, this ionization mode typically provides lower sensitivity for morphine-6-glucuronide [43].

Two-dimensional liquid chromatography systems enable heart-cutting of analyte peaks, effectively separating them from matrix components [38]. These approaches require specialized instrumentation but provide exceptional selectivity [38].

Biological Matrix Considerations

Urine analysis presents unique challenges due to high salt content and variable pH [44] [40]. Dilution approaches reduce matrix effects but compromise sensitivity [44] [40].

Post-mortem samples exhibit enhanced matrix complexity due to tissue decomposition products and putrefaction [24] [40]. Extended extraction procedures and additional cleanup steps become necessary [24] [40].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Mechanism of Action

Pictograms

Irritant

Other CAS

Wikipedia

Dates

Explore Compound Types